molecular formula C7H7BrN2O2 B174315 2-Bromo-4-methyl-5-nitroaniline CAS No. 102169-99-3

2-Bromo-4-methyl-5-nitroaniline

Cat. No.: B174315
CAS No.: 102169-99-3
M. Wt: 231.05 g/mol
InChI Key: MZYLMACPWDPBQN-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methyl-5-nitroaniline can be synthesized through a multi-step process involving nitration, bromination, and amination reactions. One common method involves the nitration of 4-methylacetanilide to produce 4-methyl-3-nitroacetanilide, followed by bromination to yield 2-bromo-4-methyl-3-nitroacetanilide. The final step involves hydrolysis to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of specialized synthesis reactors and solid-liquid separation devices to optimize yield and purity. The process typically includes the addition of p-nitroaniline in dilute sulfuric acid, followed by the addition of hydrogen bromide and hydrogen peroxide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-methyl-5-nitroaniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine atom and methyl group also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-5-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-4-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYLMACPWDPBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474771
Record name 2-bromo-4-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102169-99-3
Record name 2-Bromo-4-methyl-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102169-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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